Tenuecyclamide A

Description

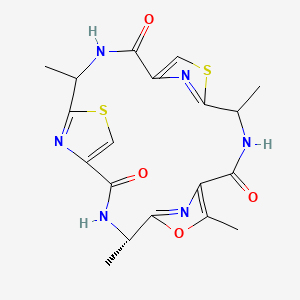

Structure

3D Structure

Properties

Molecular Formula |

C19H20N6O4S2 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

(4S)-4,7,11,18-tetramethyl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |

InChI |

InChI=1S/C19H20N6O4S2/c1-7-17-25-13(10(4)29-17)16(28)22-9(3)19-24-12(6-31-19)15(27)21-8(2)18-23-11(5-30-18)14(26)20-7/h5-9H,1-4H3,(H,20,26)(H,21,27)(H,22,28)/t7-,8?,9?/m0/s1 |

InChI Key |

VSHFFGIAFGCZHA-UEJVZZJDSA-N |

Isomeric SMILES |

C[C@H]1C2=NC(=C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C)C |

Canonical SMILES |

CC1C2=NC(=C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C)C |

Synonyms |

tenuecyclamide A tenuecyclamide B |

Origin of Product |

United States |

Biosynthesis of Tenuecyclamide a

Ribosomal Synthesis and Post-Translational Modifications (RiPPs)

Tenuecyclamide A is classified as a Ribosomally Synthesized and Post-translationally modified Peptide (RiPP). nih.govcore.ac.uk This means that its fundamental peptide backbone is first synthesized by the ribosome, the cell's protein-making machinery, based on a messenger RNA (mRNA) template. nih.govnih.gov This initial product is a linear precursor peptide which then undergoes a series of enzymatic transformations to yield the final, mature cyclopeptide. nih.govnih.gov This strategy allows for the production of complex molecules using a relatively small and efficient set of genes. nih.gov The biosynthesis of cyanobactins like tenuecyclamide involves several key steps including proteolytic cleavage, heterocyclization, and macrocyclization. asm.orgnih.gov

Genetic Basis: The ten Gene Cluster Elucidation

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster, named the ten cluster. nih.govresearchgate.net The identification and characterization of this cluster have been pivotal in unraveling the step-by-step assembly of this complex molecule.

Identification and Characterization of Genes (tenA to tenG)

The ten gene cluster is approximately 11.8 kb in length and comprises seven genes, designated tenA through tenG, which are encoded on the same strand of DNA. mdpi.comnih.gov These genes are homologous to the pat gene cluster responsible for the biosynthesis of patellamides, another family of cyanobactins. nih.gov Most of the ten genes share a high degree of identity (70-80%) with their pat counterparts at both the DNA and protein levels, with the exceptions of tenC and tenF which show lower similarity (around 50%). nih.gov The functions of the proteins encoded by these genes have been largely inferred from their homology to the patellamide pathway. nih.govresearchgate.net

| Gene | Homolog in pat cluster | Putative Function |

| tenA | patA | N-terminal protease |

| tenB | patB | Unknown function, conserved hypothetical protein |

| tenC | patC | Unknown function, conserved hypothetical protein |

| tenD | patD | Heterocyclase |

| tenE | patE | Precursor peptide |

| tenF | patF | Prenyltransferase (though function may differ) |

| tenG | patG | C-terminal protease and oxidase |

Precursor Peptide (TenE) Processing and Architecture

The precursor peptide, encoded by the tenE gene, is the initial substrate for the biosynthetic machinery. mdpi.comresearchgate.net A unique characteristic of TenE is that it contains four copies of the core peptide sequences that will ultimately become mature tenuecyclamides. mdpi.comnih.gov Specifically, it encodes two tandem copies of the amino acid sequence for this compound and two for Tenuecyclamide C. nih.govresearchgate.net The precursor peptide is composed of a conserved N-terminal leader sequence and the C-terminal core peptide sequences which are flanked by recognition sites for the processing enzymes. mdpi.comnih.gov This leader sequence is crucial for guiding the subsequent post-translational modifications. nih.gov The processing of many precursor peptides in related systems involves proteolytic cleavage to release the active polypeptide. nih.gov

Enzymatic Activities in this compound Maturation

The transformation of the linear TenE precursor peptide into the final cyclic this compound involves a cascade of enzymatic reactions catalyzed by the proteins encoded by the ten gene cluster. core.ac.uknih.gov

A key feature of this compound is the presence of thiazole (B1198619) and oxazole (B20620) rings. mdpi.com These five-membered heterocyclic rings are not incorporated directly but are formed through the post-translational modification of cysteine and serine/threonine residues within the precursor peptide. asm.orgmdpi.com This process, known as heterocyclization, is catalyzed by a dedicated enzyme, likely TenD, which is homologous to the PatD heterocyclase. nih.govnih.gov The heterocyclase converts cysteine and serine/threonine residues into their respective thiazoline (B8809763) and oxazoline (B21484) forms. nih.govmdpi.com Subsequently, an oxidase, often a domain within the PatG homolog (in this case, TenG), catalyzes the oxidation of the thiazolines and oxazolines to the aromatic thiazoles and oxazoles found in the mature molecule. mdpi.comnih.gov

The final steps in the biosynthesis of this compound involve the precise excision of the modified core peptide from the precursor and its subsequent cyclization. mdpi.comnih.gov This is accomplished by two specialized proteases. The first, TenA, a homolog of PatA, is a subtilisin-like protease that cleaves the N-terminal leader sequence from the precursor peptide. mdpi.comasm.org The second protease, TenG, a homolog of PatG, is a bifunctional enzyme. It catalyzes the cleavage at the C-terminus of the core peptide and, in a coordinated fashion, facilitates the macrocyclization of the peptide by forming a peptide bond between the newly freed N- and C-termini. mdpi.comnih.govnih.gov This intricate enzymatic machinery ensures the efficient and accurate assembly of the final cyclic product.

Stereochemical Aspects of Biosynthesis (e.g., D-amino acid epimerization)

A defining characteristic of many bioactive peptides, including tenuecyclamides, is the inclusion of D-amino acids. These are not incorporated during standard protein synthesis, which exclusively utilizes L-amino acids. The biosynthesis of this compound and related cyanobactins involves the post-translational conversion of L-amino acid residues within the precursor peptide to their D-form counterparts. nih.gov This critical stereochemical inversion is performed by specific epimerase enzymes encoded within the biosynthetic gene cluster. nih.gov While the specific epimerase for the ten cluster has been noted, some research has also proposed that the epimerization of certain amino acids within cyanobactins like patellamides and microcyclamides could occur spontaneously in conjunction with the macrocyclization of the linear precursor peptide. asm.org This process is essential for achieving the final, stable, and biologically active three-dimensional structure of the molecule. nih.gov For instance, this compound and Tenuecyclamide B differ only in their stereochemistry. mdpi.comnih.gov

Comparative Biosynthetic Analyses with Related Cyanobactins

The biosynthetic pathway for this compound shows remarkable similarity to those of other cyanobactins, such as patellamides, trunkamides, and trichamide. researchgate.netnih.gov The gene clusters responsible for producing these compounds, referred to as ten, pat, tru, and tri respectively, share a conserved set of core genes. researchgate.netnih.gov These typically include genes for a precursor peptide (E gene), proteases for cleavage and cyclization (A and G genes), and enzymes for modifications like heterocyclization. nih.govnih.gov

Despite the conservation of the core machinery, the diversity within the cyanobactin family arises from variations in the precursor peptide sequence and the presence of different tailoring enzymes. nih.govasm.org The ten cluster from Nostoc spongiaeforme var. tenue is highly similar in gene organization and order to the pat cluster. nih.govnih.gov A unique characteristic of the TenE precursor peptide is that it encodes four copies of the core peptide sequences that ultimately form Tenuecyclamides A and C. mdpi.comnih.gov In contrast, other clusters like the tru cluster encode for peptides of different sizes from a single precursor. nih.gov This modularity and the hypervariability of the precursor peptide's core sequence allow for the generation of a vast library of natural compounds from a conserved genetic framework. nih.govasm.org

| Feature | Tenuecyclamide Pathway (ten) | Patellamide Pathway (pat) | Trunkamide Pathway (tru) |

| Producing Organism Example | Nostoc spongiaeforme var. tenue nih.gov | Prochloron sp. (symbiont) mdpi.com | Prochloron sp. (symbiont) mdpi.com |

| Precursor Peptide | TenE mdpi.com | PatE nih.gov | TruE nih.gov |

| Core Sequence Copies | 4 (for this compound & C) mdpi.comnih.gov | Multiple, hypervariable cassettes nih.gov | Encodes for different sized peptides nih.gov |

| Key Tailoring Enzymes | Proteases, Heterocyclase, Epimerase asm.orgnih.gov | Proteases, Heterocyclase, Oxidoreductase asm.org | Proteases, Heterocyclase, Prenyltransferase mdpi.com |

Biotechnological Exploitation of this compound Biosynthetic Machinery

The well-defined and modular nature of the cyanobactin biosynthetic pathways, including the one for this compound, presents significant opportunities for biotechnological development. mdpi.comnih.gov The system's core components—the precursor peptide that dictates the final amino acid sequence and the adaptable tailoring enzymes—make it highly suitable for bioengineering. mdpi.com

A key strategy for harnessing this biosynthetic power is through heterologous expression. rsc.org The entire biosynthetic gene cluster for a cyanobactin can be transferred from its native, often difficult-to-culture cyanobacterium into a more manageable host organism like Escherichia coli. mdpi.comnih.gov This has been successfully demonstrated for numerous cyanobactin pathways, including those for patellamides and trunkamide, validating the function of the cloned genes and enabling production in a controlled fermentation environment. mdpi.comresearchgate.netnih.gov This approach overcomes the limitations of relying on the natural source and provides a scalable platform for producing these complex molecules. rsc.org

Beyond simply producing the natural compound, the biosynthetic machinery can be engineered to create novel analogues. mdpi.com The primary target for this engineering is the precursor peptide gene (the E gene). mdpi.com By introducing specific mutations into the hypervariable core sequence of the gene, researchers can dictate the incorporation of different amino acids into the final cyclic peptide. mdpi.com This "precursor peptide mutagenesis" strategy effectively mimics and accelerates the natural evolution of these pathways, allowing for the generation of libraries of new-to-nature this compound variants. mdpi.comresearchgate.net This technique has been successfully used to produce a variety of patellamide analogues and holds immense promise for creating diversified tenuecyclamides with potentially new or improved biological activities. mdpi.com

Chemical Synthesis and Stereochemical Elucidation of Tenuecyclamide a

Strategic Approaches to Total Chemical Synthesis

The total synthesis of Tenuecyclamide A has been accomplished through both solid-phase and liquid-phase methodologies, each offering distinct advantages in the construction of this complex cyclic peptide.

A robust solid-phase synthesis for this compound and its congeners (B-D) was developed, which also served to establish or correct the stereochemistry of these natural products. researchgate.netnih.govacs.org This strategy relies on the assembly of heterocyclic amino acids, which are key components of the Tenuecyclamide structure. researchgate.net The synthesis of the required thiazole-containing amino acid building blocks is a critical aspect of this approach. acs.org

The general solid-phase strategy involves the sequential coupling of Fmoc-protected amino acids on a solid support. researchgate.net For instance, the synthesis of a key tetrapeptide fragment can begin with a thiazole (B1198619) amino acid, which is readily prepared from Fmoc-Cys(Trt)-OH. researchgate.net The synthesis proceeds with the removal of the Fmoc protecting group, followed by coupling with the next amino acid in the sequence, such as Fmoc-aThr(Trt)-OH, using standard peptide coupling reagents like HBTU and HOBt. researchgate.net This cycle of deprotection and coupling is repeated to assemble the linear peptide precursor on the solid support. researchgate.net This methodology has proven to be an efficient route for synthesizing thiazole and oxazole-containing macrolactams from heterocyclic amino acids derived from commercially available Fmoc-α-amino acids. researchgate.netnih.govacs.org

A concise liquid-phase combinatorial synthesis has been employed to generate all stereoisomers of this compound. nih.govacs.orgacs.org This approach utilizes a fluorous-Fmoc (f-Fmoc) strategy, where different stereoisomers are encoded with fluorous tags of varying fluorine content. nih.govacs.orgacs.org This method, known as fluorous mixture synthesis (FMS), allows for the simultaneous synthesis of multiple isomers in a single reaction vessel, significantly reducing the total number of synthetic steps required. acs.org

In this strategy, D- and L-alanine are protected with f-Fmoc reagents containing different numbers of fluorine atoms. acs.org These tagged amino acids are then used in a stepwise peptide synthesis in solution. acs.org The resulting mixture of diastereomeric peptides can be separated at the end of the synthesis using fluorous solid-phase extraction (FSPE) or fluorous HPLC, which separates the molecules based on their fluorine content. acs.org This powerful technique not only provides access to all possible stereoisomers but is also uniquely suited for determining the stereochemical requirements for the biological activity of peptides. acs.org The synthesis of all eight stereoisomers of this compound was accomplished in 52 steps, a significant reduction from the 136 steps that would have been required for individual linear syntheses. acs.org

Solid-Phase Synthesis Methodologies

Establishment and Correction of this compound Stereochemistry

The initial report on this compound left the stereochemistry of some of its amino acid residues undetermined. nih.gov The total synthesis of various diastereoisomers was instrumental in resolving these ambiguities. researchgate.netnih.govacs.org Through the solid-phase synthesis of numerous diastereoisomers of Tenuecyclamides A-D, researchers were able to either establish for the first time or correct the previously proposed stereochemistry for each of the natural products. researchgate.netnih.govacs.org

For example, the synthesis of Tenuecyclamide C revealed that it contained a D-Methionine (d-Met) residue, contrary to the initially reported L-Methionine (l-Met). acs.org This correction was unequivocally confirmed through the synthesis and comparison of the spectral data of the synthetic and natural products. acs.org This highlights the power of total synthesis as a tool for structural verification.

Synthesis of this compound Diastereoisomers and Structural Variants

The ability to synthesize diastereoisomers and structural variants of this compound is crucial for structure-activity relationship (SAR) studies. Both the solid-phase and liquid-phase synthesis strategies have proven effective in this regard.

The solid-phase approach allows for the systematic replacement of individual amino acid residues with their corresponding enantiomers or other unnatural amino acids, leading to a library of analogues. researchgate.netacs.org This method provides an efficient means to synthesize thiazole- and oxazole-containing natural and unnatural macrolactam products, which can be valuable for drug discovery. acs.org

The liquid-phase combinatorial synthesis using the f-Fmoc strategy is particularly adept at producing a complete set of stereoisomers. nih.govacs.orgacs.org By individually labeling the various isomers with different fluorous tags, a mixture can be carried through the synthesis and then deconvoluted at the final stage. acs.org This provides access to the entire family of desired stereoisomers, isolated individually, which is a significant advantage for comprehensive biological evaluation. acs.org

Structure Activity Relationship Sar Investigations of Tenuecyclamide a

Design Principles for Tenuecyclamide A Analogue Synthesis in SAR Studies

The exploration of the structure-activity relationship (SAR) of this compound, a cyclic hexapeptide, necessitates the strategic design and synthesis of various analogues. A primary principle guiding this endeavor is the generation of a natural product-like library to systematically probe the biological significance of different structural motifs. acs.org This involves creating variations in the amino acid sequence, stereochemistry, and the nature of the heterocyclic components. acs.orgmdpi.com

A common approach involves a combination of solid-phase and solution-phase synthesis. acs.org For instance, a linear peptide precursor can be assembled on a solid support, followed by cleavage and subsequent macrocyclization in solution. acs.org This hybrid methodology allows for the efficient construction of the core cyclic peptide backbone while also enabling modifications to be introduced at specific positions. The design of these synthetic routes often focuses on convergent strategies, where key fragments of the molecule are synthesized independently and then combined to form the final analogue. acs.org This modular approach facilitates the creation of a diverse library of compounds by allowing for the substitution of different building blocks at various stages of the synthesis. acs.org

Key design considerations for generating this compound analogues for SAR studies include:

Modification of the Macrocyclic Ring: Altering the size and conformation of the macrocyclic ring can provide insights into the optimal architecture for biological activity. acs.org

Substitution of Amino Acid Residues: Replacing the natural amino acids with other proteinogenic or non-proteinogenic amino acids helps to determine the importance of specific side chains for target interaction. nih.gov

Variation of Heterocyclic Moieties: The thiazole (B1198619) and oxazole (B20620) rings are key features of this compound. Synthesizing analogues with different heterocyclic systems or altering their substitution patterns is crucial for understanding their role in the molecule's function. mdpi.commdpi.com

By systematically applying these design principles, researchers can generate a focused library of this compound analogues. The subsequent biological evaluation of these compounds allows for the elucidation of the key structural features responsible for their activity, paving the way for the design of more potent and selective derivatives. acs.org

Correlation between Structural Features and Biological Function

The cyclic nature of this compound is a fundamental determinant of its biological activity. The macrocyclic structure imparts a degree of conformational rigidity, which can lead to higher receptor-binding affinities compared to their linear counterparts. nih.gov This pre-organization of the molecule into a specific three-dimensional shape reduces the entropic penalty upon binding to a biological target. mdpi.com

Studies on related cyclic peptides have demonstrated that the macrocyclic framework is often essential for cytotoxicity. For instance, in the case of mechercharmycin A, a cyclic peptide with structural similarities, its linear congener was found to be inactive against cancer cells, strongly suggesting that the cyclic structure is crucial for its antitumor activity. mdpi.com The size and flexibility of the macrocycle are also critical. For example, in the case of cyanopeptolins, the macrocyclization process is dependent on the constituent amino acid residues, indicating that the ring's conformation plays a role in its formation and likely its function. ug.edu.pl The conformational constraints imposed by the macrocycle can also influence the orientation of the side chains and heterocyclic moieties, which are vital for molecular recognition and interaction with biological targets. mdpi.com Therefore, the macrocyclic architecture of this compound is not merely a scaffold but an active contributor to its biological profile by defining its shape and predisposing it for target engagement.

The presence of non-proteinogenic amino acids and heterocyclic moieties like thiazole and oxazole is a hallmark of many bioactive cyclic peptides, including the tenuecyclamides. acs.orgnih.gov These structural elements significantly influence the peptide's conformation, stability, and interaction with biological targets. mdpi.com

The thiazole and oxazole rings are five-membered heterocyclic structures that are biosynthetically derived from cysteine and serine/threonine residues, respectively. mdpi.comresearchgate.net These heterocycles are not merely structural spacers but are considered important pharmacophores. mdpi.com They introduce conformational constraints, reducing the flexibility of the peptide backbone and helping to pre-organize the molecule for receptor binding. mdpi.com The presence of these rings also impacts the electronic properties of the molecule and can participate in hydrogen bonding or other interactions with the target. mdpi.com SAR studies on related compounds have shown that the type and position of the heterocycle can have a significant effect on biological activity. For example, in some cyclic peptides, replacing a thiazole with an oxazole, or vice versa, can lead to substantial changes in potency. mdpi.com Furthermore, the substitution patterns on these heterocyclic rings can also modulate activity. acs.org The incorporation of both thiazole and oxazole rings in tenuecyclamides suggests a sophisticated molecular design where these moieties work in concert to achieve a specific biological effect. nih.gov

The absolute configuration of the asymmetric centers in cyclic peptides can be the difference between a highly active compound and an inactive one. For tenuecyclamides, the initial stereochemical assignment was challenging, particularly for tenuecyclamides A and B, due to racemization at chiral centers adjacent to the thiazole rings during degradation studies. nih.gov However, the stereochemistry of tenuecyclamides C and D was unambiguously determined. nih.gov

The importance of stereochemistry is highlighted by the existence of diastereomers with differing biological activities. For example, nostocyclamide M and tenuecyclamide C are diastereomers; nostocyclamide M contains D-methionine, while tenuecyclamide C contains L-methionine adjacent to a thiazole ring. researchgate.net This single stereochemical difference results in nostocyclamide M displaying allelopathic activity, while being inactive against grazers, unlike nostocyclamide. researchgate.net

The synthesis of all possible stereoisomers of a natural product is a powerful strategy for SAR studies. This approach allows for a systematic evaluation of the contribution of each chiral center to the biological activity. The development of synthetic methods, such as fluorous-Fmoc strategies, has enabled the preparation of all stereoisomers of this compound, providing the necessary tools to fully probe the stereochemical determinants of its function. acs.org The epimerization of amino acids to the non-proteinogenic D-form is a known phenomenon in some cyanobactins, and while it can be spontaneous, it underscores the importance of precise stereochemical control in both natural biosynthesis and chemical synthesis to achieve the desired biological outcome. nih.gov

Mechanistic Studies of Tenuecyclamide a Biological Activity

Elucidation of Cellular and Molecular Targets

While Tenuecyclamide A has demonstrated clear biological effects, particularly cytotoxicity and the inhibition of cell division, the specific molecular targets within the cell have not been fully elucidated in the available literature. nih.govnih.gov Research on the broader family of cyanobactins suggests a wide variety of bioactivities, including antitumor and antimalarial properties, which imply interactions with fundamental cellular pathways. nih.gov However, the precise enzymes, receptors, or other macromolecules that this compound directly binds to and modulates remain an area for further investigation. The structural similarity of this compound to other cyanobacterial peptides like leucamide A suggests they may share related cellular targets or mechanisms. oregonstate.edu

Mechanisms of Biological Perturbation by this compound

The biological effects of this compound are primarily characterized by its ability to disrupt core cellular processes, most notably cell division. nih.govmdpi.com

A primary documented activity of this compound is its potent inhibition of cell division, which has been characterized using the sea urchin embryo model. nih.govmdpi.com The sea urchin embryo is a classic model system in developmental biology and toxicology because its rapid and synchronous cell divisions after fertilization provide a clear and observable endpoint for assessing antimitotic or cytotoxic effects. frontiersin.orgoamjms.euawi.de

Studies on embryos of the sea urchin Paracentrotus lividus demonstrated that this compound effectively halts cellular division. researchgate.netmdpi.com Research has reported that this compound inhibited the division of sea urchin embryos with a 100% effective dose (ED100) of 108 µM. researchgate.netmdpi.com Another source reports this ED100 value as 10.8 µM. nih.gov This activity is shared with other members of its family, Tenuecyclamide C and Tenuecyclamide D, which also inhibit sea urchin embryo division. nih.govmdpi.com The exact mechanism, such as disruption of the mitotic spindle or the contractile ring, has not been specified for this compound, but these are common targets for marine natural products that inhibit cytokinesis in this model system. nih.gov

| Compound | Effective Dose (ED100) | Source |

|---|---|---|

| This compound | 108 µM or 10.8 µM | researchgate.netnih.govmdpi.com |

| Tenuecyclamide C | 9.0 µM | nih.govmdpi.com |

| Tenuecyclamide D | 19.1 µM | nih.govmdpi.com |

Beyond its effects on cell division, this compound is associated with other biological activities, though the molecular pathways are often inferred from its structural class rather than direct study. The compound family, cyanobactins, is known for a wide spectrum of bioactivities, including antibacterial, antimalarial, and antitumor effects. nih.govnih.gov The initial isolation of tenuecyclamides was alongside borophycin, a known antibiotic, and pharmacology-related indexing terms for this compound include "Anti-Bacterial Agents / pharmacology," suggesting antibacterial properties. nih.govnih.gov

Related cyclic peptides from cyanobacteria have been shown to possess allelopathic activity, which is the inhibition of one organism by another through the release of chemical substances. researchgate.net While specific pathway analyses for this compound are not detailed, studies on other cyanobacterial metabolites utilize assays that measure inhibition of pro-inflammatory cytokine expression or modulation of metastatic events in cancer cell lines to define molecular mechanisms. mdpi.commdpi.com

Inhibition of Cellular Division (e.g., Sea Urchin Embryo Model)

In Vitro and Ex Vivo Models for Mechanistic Characterization

The characterization of this compound's biological mechanisms relies on various experimental models.

In Vivo Model: The most prominently cited model for this compound is the sea urchin embryo, which serves as a whole-organism (in vivo) model to study impacts on cell division and early development. nih.govmdpi.comfrontiersin.org

In Vitro and Ex Vivo Models: For cyanobacterial metabolites in general, a range of in vitro models are employed to dissect mechanisms of action. mdpi.com These include:

Cell-Based Assays: Cytotoxicity is often assessed against panels of human cancer cell lines, such as the HCT-116 human colon cancer line. mdpi.com

Mechanism-Based Assays: To explore specific pathways, researchers use assays that measure the inhibition of inflammatory responses, such as the secretion of cytokines (e.g., TNF-α, IL-6, IL-8) from immune cells like macrophages. mdpi.com Wound-healing assays using human keratinocyte cell lines (e.g., HaCaT) can be used to assess effects on cell migration. mdpi.com

Enzymatic Assays: The inhibitory activity against specific enzymes, such as proteases, is a common method to identify direct molecular targets. nih.gov

These models are crucial for moving from an observation of general bioactivity (e.g., cytotoxicity) to a more precise understanding of the molecular pathways being perturbed. mdpi.com

Chemical Ecology of Tenuecyclamide a

Role of Tenuecyclamide A in Cyanobacterial Interactions

The ecological functions of cyanobactins like the tenuecyclamides are often linked to their antibacterial and allelopathic properties. mdpi.com While direct studies detailing the specific interactions of this compound with other cyanobacteria are not extensively documented, the activities of structurally similar compounds offer significant insight. For instance, nostocyclamides, which are also produced by Nostoc species and share a cyclic peptide structure with thiazole (B1198619) moieties, have demonstrated clear allelopathic activity against competing cyanobacteria. nih.govresearchgate.net Nostocyclamide M, a compound closely related to Tenuecyclamide C, exhibits growth inhibitory effects against the cyanobacterium Anabaena 7120. researchgate.net This suggests that this compound likely plays a similar role in chemical competition, helping Nostoc spongiaeforme var. tenue to inhibit the growth of other cyanobacteria in its immediate environment, thereby securing resources. researchgate.netresearchgate.net The production of such bioactive compounds is a key strategy for cyanobacteria to compete and thrive in diverse habitats. emanresearch.org

Ecological Functions in the Producing Organism's Environment

In its natural habitat, this compound contributes to the fitness of Nostoc spongiaeforme var. tenue through defensive and competitive mechanisms. nih.gov These secondary metabolites are not essential for primary growth but are crucial for long-term survival strategies, including defense and environmental control. rsc.orgemanresearch.org

This compound serves as a potent defensive agent for its producer. Research has shown that the methanol (B129727) extract of Nostoc spongiaeforme var. tenue, from which tenuecyclamides were isolated, exhibits distinct antimicrobial activity. acs.org Specifically, it is active against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. acs.org This antibacterial property provides a protective chemical shield against pathogenic or competing bacteria.

Furthermore, this compound demonstrates significant toxicity against invertebrates, which functions as a defense against grazing. mdpi.com In laboratory assays, Tenuecyclamides A, C, and D were found to potently inhibit the embryonic development of the Mediterranean sea urchin Paracentrotus lividus. mdpi.comacs.org this compound was effective at a concentration of 10.8 μM, indicating its potential to deter predation by small grazers in its environment. mdpi.commdpi.com This cytotoxic activity is a common defensive strategy attributed to many cyanobactins. rsc.org

Allelopathy, the chemical inhibition of one organism by another, is a key ecological role for many cyanobacterial secondary metabolites. researchgate.netfrontiersin.org Tenuecyclamides are classified as allelochemicals due to their cytotoxic and antimicrobial activities. nih.govencyclopedia.pub Tenuecyclamide C is explicitly mentioned as a representative of ribosomal peptides that likely function to inhibit the growth of competing microorganisms. encyclopedia.pubmdpi.com The producing organism, Nostoc spongiaeforme, also produces other highly cytotoxic compounds like nostocine A, which is known to be lethal to several microalgae by accelerating the formation of reactive oxygen species (ROS). encyclopedia.pubmdpi.com

The allelopathic potential of this compound is rooted in its ability to disrupt fundamental cellular processes in target organisms. mdpi.com Its demonstrated cytotoxicity against sea urchin embryos and antibacterial properties underscore its capacity to negatively impact the growth and survival of nearby organisms, giving Nostoc spongiaeforme var. tenue a competitive advantage. mdpi.comacs.org This chemical interference is crucial for dominating a specific ecological niche. scielo.brmdpi.com

Defensive Mechanisms

Geographic and Environmental Distribution of this compound-Producing Strains

This compound, along with its variants (B, C, and D), was first isolated from the cyanobacterium Nostoc spongiaeforme var. tenue. acs.orgnih.gov The specific strain, designated as TAU strain IL-184-6, was isolated from a lithophytic sample, indicating it grows on or in rock and soil. acs.orgresearchgate.netug.edu.pl This edaphic, or soil-dwelling, form was collected in Bet Dagan, Israel. acs.orgug.edu.pl

Cyanobacteria of the genus Nostoc are ubiquitous and known for their adaptability, colonizing a vast range of terrestrial and aquatic environments, from paddy fields to deserts and saline lakes. ug.edu.plfrontiersin.orgnih.gov The specific habitat of the this compound-producing strain in Israel points to a terrestrial, soil-based ecosystem. nih.govug.edu.pl The ability of Nostoc species to produce a wide array of secondary metabolites like tenuecyclamides is a key factor in their successful colonization of such diverse environments. frontiersin.org

Advanced Research Perspectives on Tenuecyclamide a

Innovative Strategies in Biosynthetic Engineering for Chemical Space Exploration

The biosynthetic pathway of Tenuecyclamide A, encoded by the ten gene cluster, presents a fascinating template for biosynthetic engineering. mdpi.com This pathway involves the ribosomal synthesis of a precursor peptide (TenE) containing the core amino acid sequence, which then undergoes a series of post-translational modifications, including heterocyclization and macrocyclization, to yield the final natural product. mdpi.comresearchgate.net

Innovations in biosynthetic engineering are being applied to expand the chemical space of this compound and its analogues. One key strategy involves the modification of the precursor peptide sequence. By introducing non-proteinogenic amino acids or altering the existing residues within the TenE precursor, novel analogues with potentially altered conformations and biological activities can be generated. This approach, often termed precursor peptide engineering, allows for the creation of a diverse library of Tenuecyclamide-like molecules.

Furthermore, the enzymes involved in the post-translational modification of this compound are targets for engineering. The promiscuity of some of these enzymes can be exploited to accept a wider range of substrates, leading to the incorporation of unnatural moieties into the final cyclic peptide. mdpi.com Techniques such as site-directed mutagenesis and domain swapping within the biosynthetic enzymes can be employed to alter their specificity and catalytic activity, thereby generating novel chemical diversity. The heterologous expression of the ten gene cluster in more tractable host organisms like Escherichia coli facilitates these engineering efforts, allowing for higher yields and easier genetic manipulation. researchgate.net

These biosynthetic engineering strategies are not merely for generating new molecules but also for exploring the structure-activity relationships of Tenuecyclamides. By systematically modifying the structure, researchers can probe the key features responsible for their biological effects, paving the way for the design of analogues with enhanced potency or novel functionalities.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the biological role and mechanism of action of this compound, researchers are increasingly turning to the integration of various "omics" technologies. This multi-faceted approach provides a holistic view of the cellular response to this natural product. mdpi.com

Genomics and Transcriptomics can reveal the genetic basis of this compound biosynthesis and identify the genes that are transcriptionally regulated in its presence. mdpi.com By analyzing the genome of the producing cyanobacterium, researchers have identified the ten biosynthetic gene cluster. mdpi.com Furthermore, transcriptomic studies can pinpoint changes in gene expression in target organisms upon exposure to this compound, offering clues about its molecular targets and the pathways it perturbs.

Proteomics allows for the global analysis of protein expression changes induced by this compound. This can help identify protein targets that directly bind to the compound or are part of the downstream signaling cascades affected by it. Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down interacting proteins and elucidate the molecular basis of its activity.

Metabolomics , the large-scale study of small molecules, can map the metabolic perturbations caused by this compound. mdpi.com By comparing the metabolic profiles of treated and untreated cells, researchers can identify metabolic pathways that are significantly altered, providing insights into the compound's functional role. For instance, functional metabolomics was used to understand the metabolic changes in breast cancer cells exposed to the alkaloid ascididemin. mdpi.com

The integration of these omics datasets provides a powerful platform for a systems-level understanding of this compound. This comprehensive approach is crucial for elucidating its mechanism of action, identifying potential resistance mechanisms, and discovering novel therapeutic applications. nih.gov

Development of Advanced Synthetic Methodologies for Complex Analogues

The chemical synthesis of this compound and its analogues is essential for verifying its structure, exploring structure-activity relationships, and providing access to quantities sufficient for detailed biological evaluation. nih.govacs.org The complex cyclic structure, containing heterocyclic and stereochemically defined amino acids, presents significant synthetic challenges. mdpi.com

Early synthetic efforts focused on establishing the correct stereochemistry of the natural product. acs.orgnih.gov More recent advancements have centered on developing efficient and flexible synthetic routes that allow for the generation of diverse analogue libraries. Solid-phase peptide synthesis (SPPS) has emerged as a powerful tool for the assembly of the linear peptide precursor. acs.org This technique allows for the modular incorporation of both natural and unnatural amino acids, facilitating the creation of a wide range of analogues. nih.gov

A key challenge in the synthesis of Tenuecyclamides is the formation of the thiazole (B1198619) and oxazole (B20620) rings. researchgate.net Methodologies have been developed to construct these heterocyclic amino acids from commercially available Fmoc-protected α-amino acids, which can then be incorporated into the peptide chain during SPPS. acs.org Another innovative approach is the use of a fluorous-Fmoc strategy in liquid-phase combinatorial synthesis, which has been successfully employed to synthesize all stereoisomers of this compound. nih.govacs.orgacs.org This method utilizes fluorous tags to encode each stereoisomer, enabling their separation at the end of the synthesis. acs.org

The macrocyclization step, which forms the cyclic backbone of the molecule, is another critical aspect of the synthesis. Various cyclization strategies are being explored to improve efficiency and accommodate a wider range of precursor peptides. These advanced synthetic methodologies are not only crucial for producing complex analogues but also for creating chemical probes and tools to study the biological functions of Tenuecyclamides. chemrxiv.org

Broader Implications of this compound Research in Chemical Biology

The study of this compound and other cyanobactins has broader implications for the field of chemical biology. These natural products serve as valuable tools for probing fundamental biological processes and as inspiration for the development of new therapeutic agents.

The unique biosynthetic pathway of this compound, a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP), provides a compelling example of how nature generates structural diversity from a simple ribosomal template. mdpi.comresearchgate.net Understanding the enzymes and mechanisms involved in RiPP biosynthesis opens up new avenues for the bioengineering of novel peptide-based drugs and research tools. isomerase.co.uk The ability to reprogram these biosynthetic pathways could lead to the production of a vast array of new chemical entities with diverse biological activities. researchgate.net

The cyclic and conformationally constrained nature of this compound makes it an interesting scaffold for the design of peptidomimetics. nih.gov Cyclic peptides often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts. mdpi.com Research into the structure-activity relationships of this compound can provide valuable insights for the design of synthetic macrocycles that mimic its biological activity but possess improved pharmacokinetic properties.

Furthermore, the biological activities of Tenuecyclamides, which include potential cytotoxic and antimicrobial effects, highlight their potential as lead compounds in drug discovery. nih.govresearchgate.net The exploration of their mechanisms of action can uncover novel cellular targets and pathways that can be exploited for therapeutic intervention. The development of synthetic analogues allows for the optimization of these biological activities and the reduction of potential off-target effects.

Q & A

Basic Research Questions

Q. What established protocols are recommended for isolating Tenuecyclamide A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques such as HPLC or flash chromatography. Polar solvents (e.g., methanol-water gradients) are effective for initial extraction, while reversed-phase HPLC with C18 columns is standard for purification. Purity validation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

- Key Considerations : Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. Cross-reference spectral data with published libraries to confirm compound identity .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

- Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, COSY, HSQC) for backbone elucidation, high-resolution MS for molecular formula confirmation, and X-ray crystallography for absolute stereochemistry. Computational tools (e.g., DFT calculations) validate NMR assignments .

- Data Contradiction Tip : If NMR signals overlap, use heteronuclear experiments or isotopic labeling to resolve ambiguities. Compare findings with structurally similar cyanopeptides (e.g., aeruginosamide) to identify discrepancies .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s bioactivity while mitigating cytotoxicity?

- Methodological Answer :

- Step 1 : Use dose-response assays (e.g., IC₅₀ calculations) in multiple cell lines (cancer vs. non-cancerous) to differentiate selective activity.

- Step 2 : Include controls for membrane integrity (LDH assays) and apoptosis markers (caspase-3/7 assays).

- Step 3 : Validate target engagement via molecular docking or surface plasmon resonance (SPR) to link bioactivity to specific protein interactions .

- Data Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Use principal component analysis (PCA) to identify confounding variables .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of published IC₅₀ values, categorizing data by assay type (e.g., cell-free vs. cell-based), organism source, and purity (>95% threshold).

- Experimental Replication : Reproduce key studies under standardized conditions (e.g., ATCC cell lines, controlled oxygen levels) to isolate methodological variables .

- Advanced Analytics : Use machine learning (e.g., random forest models) to identify predictors of bioactivity variability, such as solvent choice or incubation time .

Q. What strategies enhance the stability of this compound during in vivo pharmacokinetic studies?

- Methodological Answer :

- Formulation : Use liposomal encapsulation or PEGylation to reduce enzymatic degradation. Validate stability via LC-MS/MS at physiological pH and temperature .

- Metabolite Tracking : Employ radiolabeled isotopes (e.g., ¹⁴C) or stable isotope tracers (SILAC) to monitor metabolic pathways and identify degradation hotspots .

Data Presentation and Publication Guidelines

Q. How should researchers present conflicting spectroscopic data for this compound in publications?

- Methodological Answer :

- Transparency : Clearly tabulate all spectral peaks (δ values, coupling constants) and annotate deviations from literature. Use supplementary materials for raw data.

- Discussion Framework : Contrast findings with prior studies, proposing hypotheses for discrepancies (e.g., solvent polarity effects on conformation) .

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism). Report R² values and confidence intervals.

- Outlier Management : Apply Grubbs’ test or robust regression for skewed datasets. Pre-register analysis protocols to avoid bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.